molecular formula C11H10O3 B6166606 (1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid CAS No. 7103-80-2

(1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid

Cat. No. B6166606
Key on ui cas rn: 7103-80-2
M. Wt: 190.2
InChI Key:
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Patent
US08946280B2

Procedure details

To a suspension of Tetrahydroindeno[1,2-b]furan-2-one (Example I5 or commercially available, 0.200 g, 1.15 mmol) in water (20 mL) was added sodium hydroxide (0.051 g, 1.26 mmol) and the solution was heated to 100° C. for one hour. The solution was cooled down to rt and Ruthenium(III) chloride hydrate (0.048 g, 0.230 mmol) was added followed by sodium periodate (0.368 mg, 1.72 mmol) in water (5 mL) dropwise. The solution was stirred at rt for 1 h and isopropanol was added (0.2 mL). The pH was acidified to 1 using 2M HCl and the reaction was filtered. The filtrate was extracted with dichloromethane (3*30 mL) and the combined organic layers were washed with water (30 mL), dried and concentrated to give (1-Oxo-indan-2-yl)-acetic acid (Pale yellow solid, 170 mg, 78%). C11H10O3; MW: 190.2. LCMS (method A) RT 1.16 min; ES− 189 (35%, MH+), 175 (70%), 145 (100%), 127 (90%). 1H NMR (400 MHz, CD3OD) δ 7.71 (1H, d), 7.65 (1H, t), 7.54 (1H, d), 7.41 (1H, t), 3.39-3.51 (1H, m), 2.83-3.02 (3H, m), 2.70 (1H, m) ppm.
Name
Tetrahydroindeno[1,2-b]furan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.368 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.051 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
0.048 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O:1]1[C:5](=[O:6])[CH2:4][CH:3]2[CH2:7][CH:8]3[C:13]([CH:12]=[CH:11][CH:10]=[CH:9]3)=[C:2]12.[OH-].[Na+].I([O-])(=O)(=O)=[O:17].[Na+].Cl>O.O.[Ru](Cl)(Cl)Cl.C(O)(C)C>[O:17]=[C:2]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][CH:3]1[CH2:4][C:5]([OH:1])=[O:6] |f:1.2,3.4,7.8|

Inputs

Step One
Name
Tetrahydroindeno[1,2-b]furan-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=2C(CC1=O)CC1C=CC=CC12
Step Two
Name
Quantity
0.368 mg
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0.051 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0.048 g
Type
catalyst
Smiles
O.[Ru](Cl)(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled down to rt
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with dichloromethane (3*30 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with water (30 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1C(CC2=CC=CC=C12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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